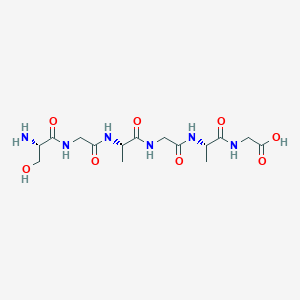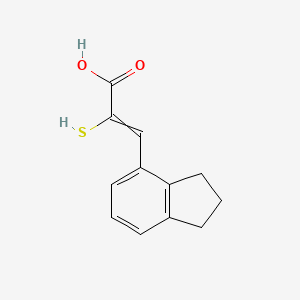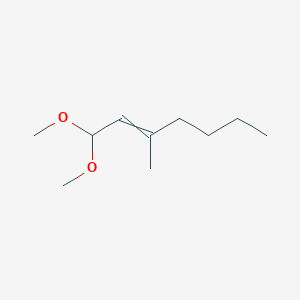![molecular formula C17H14Cl2N2 B14601979 1-[2,2-Bis(4-chlorophenyl)ethyl]-1H-imidazole CAS No. 61019-54-3](/img/structure/B14601979.png)
1-[2,2-Bis(4-chlorophenyl)ethyl]-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2,2-Bis(4-chlorophenyl)ethyl]-1H-imidazole is a synthetic organic compound characterized by the presence of an imidazole ring substituted with a 2,2-bis(4-chlorophenyl)ethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2,2-Bis(4-chlorophenyl)ethyl]-1H-imidazole typically involves the reaction of 2,2-bis(4-chlorophenyl)ethylamine with imidazole under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to a specific temperature, often around 80-100°C, and maintained for several hours to ensure complete reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[2,2-Bis(4-chlorophenyl)ethyl]-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imidazole ring or the chlorophenyl groups can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed:
Oxidation: Formation of corresponding imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives with various functional groups.
Applications De Recherche Scientifique
1-[2,2-Bis(4-chlorophenyl)ethyl]-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[2,2-Bis(4-chlorophenyl)ethyl]-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, leading to modulation of their activity. The chlorophenyl groups may enhance the compound’s binding affinity and specificity towards its targets. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
1,1,1-Trichloro-2,2-bis(4-chlorophenyl)ethane (DDT): A well-known organochlorine insecticide with similar chlorophenyl groups.
1,1-Dichloro-2,2-bis(4-chlorophenyl)ethane (DDD): A degradation product of DDT with similar structural features.
2,2-Bis(4-chlorophenyl)acetic acid: Another compound with bis(4-chlorophenyl) groups.
Uniqueness: 1-[2,2-Bis(4-chlorophenyl)ethyl]-1H-imidazole is unique due to the presence of the imidazole ring, which imparts distinct chemical and biological properties. The combination of the imidazole ring with the bis(4-chlorophenyl)ethyl group enhances its potential for diverse applications in various fields.
Propriétés
Numéro CAS |
61019-54-3 |
|---|---|
Formule moléculaire |
C17H14Cl2N2 |
Poids moléculaire |
317.2 g/mol |
Nom IUPAC |
1-[2,2-bis(4-chlorophenyl)ethyl]imidazole |
InChI |
InChI=1S/C17H14Cl2N2/c18-15-5-1-13(2-6-15)17(11-21-10-9-20-12-21)14-3-7-16(19)8-4-14/h1-10,12,17H,11H2 |
Clé InChI |
ORGJWDJVHWNKMR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(CN2C=CN=C2)C3=CC=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


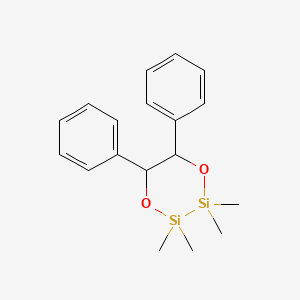
![3-{[(Furan-2-yl)methyl]sulfanyl}-2,5-dimethylpyrazine](/img/structure/B14601898.png)
![1-[2-(Benzyloxy)-5-methoxyphenyl]-6-oxabicyclo[3.1.0]hexane](/img/structure/B14601904.png)

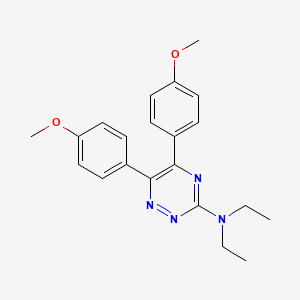
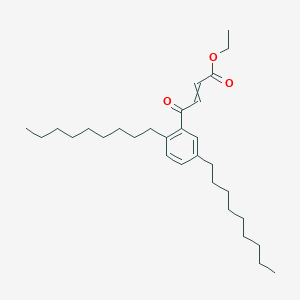
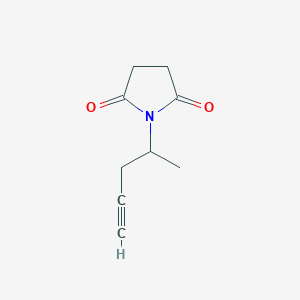
![N-{4-[4-(Tricyanoethenyl)anilino]phenyl}benzamide](/img/structure/B14601923.png)
![2-[2-(2-Methoxyphenyl)ethenyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B14601946.png)

![N-{[3,5-Bis(octadecyloxy)phenyl]methyl}acetamide](/img/structure/B14601954.png)
